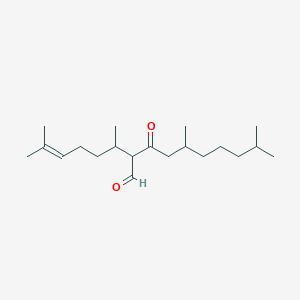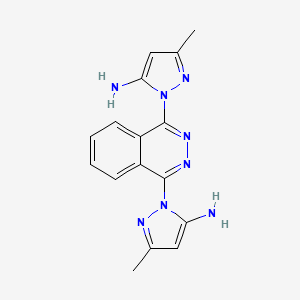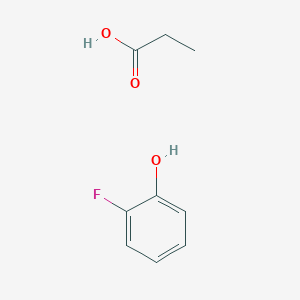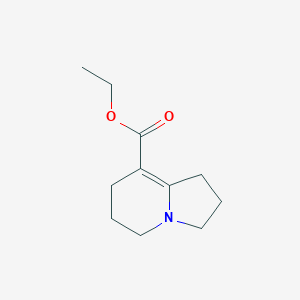
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of 2-mercaptobenzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, is also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfur atom in the compound can form strong interactions with metal ions, which is crucial for its activity as an enzyme inhibitor. Additionally, the compound can disrupt cellular processes by interacting with DNA or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: Similar structure but with a thiol group instead of an ethylsulfanyl group.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Uniqueness
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and biological activities. This modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Propiedades
Número CAS |
91168-08-0 |
|---|---|
Fórmula molecular |
C9H10N2S2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
5-ethylsulfanyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S2/c1-2-13-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
Clave InChI |
IGVYIBRBKUIELA-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC2=C(C=C1)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)

![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)


![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)


![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)


